Methyl 4-((4-chlorobenzyl)amino)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 4-chlorobenzylamine with methyl 4-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon in the ester, displacing the bromine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-4-(4-chlorophenyl)butanoate: Similar structure but with an amino group instead of the ester group.
Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate: Contains a methylsulfonyl group, which alters its chemical properties.
Uniqueness
Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where these properties are desired .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI Key |
BYVGMKBVDILTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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